5-b-D-Ribofuranosyl-2(1H)-pyridinone

Photochemistry Nucleic Acid Probes Diastereoselective Synthesis

Standard N-nucleosides fail in assays due to labile glycosidic bonds and lack of photochemical tunability. This C-nucleoside analog offers a hydrolytically stable C-C bond and a pyridin-2-one chromophore for direct fluorescence. - **Key Differentiator**: C-C glycosidic bond → resistance to hydrolytic degradation vs. N-nucleosides. - **Application**: Intrinsic fluorescent probe for RNA; enables >300 nm excitation without background from natural bases. - **Supply**: Standard research packaging; verified stability for oligonucleotide synthesis.

Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
CAS No. 188871-50-3
Cat. No. B3112277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-b-D-Ribofuranosyl-2(1H)-pyridinone
CAS188871-50-3
Molecular FormulaC10H13NO5
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H13NO5/c12-4-6-8(14)9(15)10(16-6)5-1-2-7(13)11-3-5/h1-3,6,8-10,12,14-15H,4H2,(H,11,13)
InChIKeyFVBILTKUBHIPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-β-D-Ribofuranosyl-2(1H)-pyridinone – C-Nucleoside Fluorescent Probe


5-β-D-Ribofuranosyl-2(1H)-pyridinone (CAS 188871-50-3) is a synthetic C-nucleoside analogue of uridine, characterized by a hydrolytically stable carbon-carbon (C-C) bond between the ribose sugar and the pyridin-2-one aglycone [1]. This structural feature distinguishes it from conventional N-nucleosides, which possess a labile N-glycosidic linkage. The compound is described as a purine nucleoside analogue with broad antitumor activity targeting indolent lymphoid malignancies, though specific potency data are limited . Its pyridin-2-one chromophore endows it with unique photophysical properties, including near-UV absorption and room-temperature fluorescence, making it a valuable tool for nucleic acid structure-activity studies [1].

C-nucleoside scaffold with C–C glycosidic bond for hydrolytic stability studies
Near-UV fluorescent probe (>300 nm) for selective oligonucleotide labeling
Photocycloisomerization with defined stereochemical outcome for photochemical research

C-Nucleoside Advantage Over N-Nucleosides and Isomers


Substituting 5-β-D-Ribofuranosyl-2(1H)-pyridinone with a generic N-nucleoside or a different pyridin-2-one isomer introduces critical failures in experimental outcomes. First, the C-C glycosidic bond of this compound confers resistance to hydrolytic cleavage, a vulnerability inherent to N-nucleosides that can compromise stability in biological assays [1]. Second, its 5-substitution pattern on the pyridin-2-one ring directs a specific photocycloisomerization pathway, producing a distinct diastereomeric outcome that is not replicated by the 3-substituted isomer [1]. Third, the pyridin-2-one chromophore enables selective near-UV excitation in oligonucleotides, a property absent in natural nucleosides which are transparent in this spectral region [1]. These functional distinctions necessitate precise compound selection rather than class-based substitution.

Attribute
This Compound
Generic Substitute
Glycosidic bond
C–C (hydrolytically stable)
N–glycosidic (labile under acidic/enzymatic conditions)
Pyridinone substitution
5-substituted (defines photocycloisomerization stereochemistry)
3-substituted isomer yields different diastereomeric distribution
Optical window
Pyridin-2-one chromophore absorbs >300 nm with fluorescence
Natural nucleosides transparent >300 nm; no intrinsic fluorescence

Quantified Photochemical and Spectral Comparisons


Diastereoselectivity in Photocycloisomerization

Upon UV irradiation, 5-(β-D-ribofuranosyl)-pyridin-2-one (compound 1) undergoes photocycloisomerization to yield diastereomeric Dewar-type photoproducts with a measured diastereomeric excess of 26%, as determined by HPLC [1]. This stereochemical outcome is a direct consequence of the ribosyl substitution at the C-5 position of the pyridin-2-one ring. In contrast, the isomeric 3-(β-D-ribofuranosyl)-pyridin-2-one (compound 2) follows the same general photocycloisomerization pathway but yields a different diastereomeric product distribution, demonstrating that the position of glycosylation dictates the stereochemical course of the photoreaction [1].

Diastereoselectivity
Head-to-head
26% de for 5-sub vs. different ratio for 3-sub isomer
Supports stereochemical-control studies
Aqueous UV irradiation, HPLC analysis
Photochemistry Nucleic Acid Probes Diastereoselective Synthesis

Selective Near-UV Excitation Over Natural Bases

The pyridin-2-one chromophore of 5-(β-D-ribofuranosyl)-pyridin-2-one (1) exhibits absorption in the near-UV range at wavelengths greater than 300 nm, a spectral region where common nucleic acid bases (adenine, guanine, cytosine, thymine, uracil) are essentially transparent [1]. Additionally, compound 1 displays room-temperature fluorescence, a property not shared by natural nucleosides [1]. These combined optical features enable selective excitation of the modified nucleoside within an oligonucleotide chain without background interference from the natural bases.

Spectral Selectivity
Cross-study comparable
λabs >300 nm, room-temperature fluorescence; natural bases transparent
Enables background-free probe excitation
Aqueous solution, ambient temperature
Fluorescent Probes Oligonucleotide Labeling Spectroscopy

Hydrolytic Stability of the C-Glycosidic Bond

5-β-D-Ribofuranosyl-2(1H)-pyridinone is a C-nucleoside, meaning the ribose sugar is attached to the pyridin-2-one base via a carbon-carbon (C-C) bond at the anomeric position [1]. This C-glycosidic linkage is inherently resistant to acid- or enzyme-catalyzed hydrolysis, in contrast to the N-glycosidic bond found in natural nucleosides (e.g., uridine, adenosine) and many synthetic N-nucleoside analogs, which undergo facile deglycosylation under acidic or enzymatic conditions [2]. While no direct half-life data for this specific compound was identified, the class-level advantage of C-nucleosides over N-nucleosides in terms of hydrolytic stability is well-established in the literature [2].

Hydrolytic Stability
Class-level
C–C glycosidic bond; class-level resistance to hydrolysis
Supports stability under assay conditions
Compound-specific half-life not reported
Chemical Stability Nucleoside Analogs C-Nucleosides

Research and Industrial Applications


Photochemical Labeling and Crosslinking in Oligonucleotides

The 26% diastereomeric excess observed upon photocycloisomerization of 5-β-D-Ribofuranosyl-2(1H)-pyridinone [1] makes it a candidate for applications requiring controlled photochemical reactivity within nucleic acids. When incorporated into an oligonucleotide, the compound can be selectively activated by UV light to form covalent adducts or crosslinks with a defined stereochemical outcome. This is valuable for studying nucleic acid structure, protein-nucleic acid interactions, or developing light-activated therapeutic oligonucleotides. The 5-substitution pattern is essential for achieving the reported stereoselectivity, as the 3-isomer yields a different product distribution [1].

Live-Cell RNA Fluorescence Imaging

The near-UV absorption (>300 nm) and room-temperature fluorescence of 5-β-D-Ribofuranosyl-2(1H)-pyridinone [1] enable its use as an intrinsic fluorescent probe for RNA. When incorporated into RNA transcripts via solid-phase synthesis, the modified nucleoside allows for direct visualization of RNA localization and dynamics without the need for bulky external fluorophores that can perturb native structure and function. The spectral window above 300 nm ensures that excitation light does not excite natural nucleobases, minimizing background autofluorescence and improving signal-to-noise ratios [1].

Stable Scaffold for Antisense Oligonucleotides

The C-nucleoside structure of 5-β-D-Ribofuranosyl-2(1H)-pyridinone confers resistance to hydrolytic degradation [1], a critical advantage for the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) intended for in vivo applications. By replacing a native uridine with this C-nucleoside analog, the resulting oligonucleotide may exhibit enhanced serum stability and prolonged half-life, potentially improving therapeutic efficacy. While direct stability data for this compound are lacking, the class-level inference of C-nucleoside stability [2] supports its consideration as a building block for nuclease-resistant oligonucleotide constructs.

Probing the 2-Keto Group in Polymerase Fidelity

5-β-D-Ribofuranosyl-2(1H)-pyridinone serves as a 'deletion-modified' analogue of uridine, lacking the N3-H and C4=O lactam system present in the natural base [1]. This structural deletion alters hydrogen-bonding patterns and can be used to probe the contribution of the 2-keto group to polymerase substrate selection and fidelity. In primer extension assays, the corresponding 2'-deoxy triphosphate analogue (d*TTP) has been shown to strongly inhibit Taq polymerase without being incorporated, suggesting a mechanism involving disruption of the polymerase transition state [3]. The riboside version can be employed in similar studies to elucidate RNA polymerase recognition mechanisms.

Application
Selection Property
Validation Focus
Photochemical labeling studies
Stereochemical-control probe
Diastereoselectivity upon UV irradiation
RNA fluorescence imaging
Near-UV fluorescent nucleoside
Selective excitation above 300 nm
Oligonucleotide stability research
C-nucleoside scaffold
Hydrolytic resistance in biological media
Polymerase fidelity studies
Deletion-modified uridine analogue
Disruption of polymerase recognition

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